Welcome to the BenchChem Online Store!
molecular formula C14H13BrO2 B1527712 6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1245514-96-8

6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B1527712
M. Wt: 293.15 g/mol
InChI Key: DPXQBNIZPADHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08865911B2

Procedure details

Methyl acrylate (6.6 L, 73 mol) was charged gradually in three equal portions (each 2.2 L, 24.6 mol) to a mixture of 6-bromo-1-indanone (8.00 kg, 37.9 mol), THF (16 L) and potassium tert-butoxide (210 g, 1.87 mol) at approximately 20-30° C. Additional potassium tert-butoxide (86 g, 0.77 mol), dissolved in THF (0.39 L), was charged after the first portion of methyl acrylate. More potassium tert-butoxide (86 g, 0.77 mol), dissolved in THF (0.39 L), was charged after the second portion of methyl acrylate. Further potassium tert-butoxide (4.64 kg, 41.3 mol) solution in THF (21 L) was then charged gradually at approximately 20-30° C. Solvent (21.5 L) was distilled off at approximately 65° C. and then a mixture of water (49 L) and 50%. aq KOH (2.3 L, mol) was added over approximately 10 min. at below 60° C. The reaction was held at 60° C. for approximately 6 h., then cooled to 20° C. over 1 h. and then filtered after holding at 20° C. for approximately 12 h. The solids were washed with a mixture of water (8 L) and THF (4 L), and then dried to give the title compound (7.47 kg, at 92% w/w NMR assay, 23.4 mol, 62% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 1.78-1.84 (m, 2 H), 1.95 (td, 2 H), 2.32-2.38 (m, 2 H), 2.51-2.59 (m, 2 H), 3.27 (s, 2 H), 7.60 (d, 1 H), 7.81 (m, 1 H), 7.89 (m, 1 H).
Quantity
6.6 L
Type
reactant
Reaction Step One
Name
Quantity
0.39 L
Type
solvent
Reaction Step Two
Quantity
86 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Quantity
86 g
Type
catalyst
Reaction Step Three
Quantity
8 kg
Type
reactant
Reaction Step Four
Quantity
210 g
Type
catalyst
Reaction Step Four
Name
Quantity
16 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.64 kg
Type
reactant
Reaction Step Seven
Name
Quantity
21 L
Type
solvent
Reaction Step Seven
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C)(=O)[CH:2]=[CH2:3].[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][CH2:13][C:14]2=[O:17])=[CH:10][CH:9]=1.[CH3:18][C:19](C)([O-])C.[K+]>C1COCC1.CC(C)([O-])C.[K+]>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][C:13]3([CH2:3][CH2:2][C:1](=[O:5])[CH2:19][CH2:18]3)[C:14]2=[O:17])=[CH:10][CH:9]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
6.6 L
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
0.39 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
86 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.39 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
86 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
8 kg
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Name
Quantity
210 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
16 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Seven
Name
Quantity
4.64 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
21 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Solvent (21.5 L) was distilled off at approximately 65° C.
ADDITION
Type
ADDITION
Details
a mixture of water (49 L) and 50%
ADDITION
Type
ADDITION
Details
aq KOH (2.3 L, mol) was added over approximately 10 min. at below 60° C
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
after holding at 20° C. for approximately 12 h
Duration
12 h
WASH
Type
WASH
Details
The solids were washed with a mixture of water (8 L) and THF (4 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.4 mol
AMOUNT: MASS 7.47 kg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.